molecular formula C17H22ClNO4 B13441672 (+)-Allopseudococaine Hydrochloride

(+)-Allopseudococaine Hydrochloride

Cat. No.: B13441672
M. Wt: 339.8 g/mol
InChI Key: PIQVDUKEQYOJNR-OYEKJGGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Allopseudococaine Hydrochloride is a synthetic compound that belongs to the tropane alkaloid family It is structurally similar to cocaine but has distinct pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Allopseudococaine Hydrochloride typically involves the chemical modification of tropane alkaloids. One common method includes the esterification of tropinone followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(+)-Allopseudococaine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tropane derivatives.

Scientific Research Applications

(+)-Allopseudococaine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference compound in analytical studies and for the synthesis of novel tropane derivatives.

    Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Investigated for its potential as a local anesthetic and in the treatment of certain neurological disorders.

    Industry: Utilized in the development of new chemical processes and as a precursor for other synthetic compounds.

Mechanism of Action

The mechanism of action of (+)-Allopseudococaine Hydrochloride involves its interaction with neurotransmitter transporters, particularly the dopamine transporter. By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of cocaine but with different potency and duration of action.

Comparison with Similar Compounds

(+)-Allopseudococaine Hydrochloride can be compared with other tropane alkaloids such as:

    Cocaine: Both compounds inhibit dopamine reuptake, but this compound has a different metabolic profile and duration of action.

    Methylecgonine: Similar in structure but differs in its pharmacological effects and potency.

    Scopolamine: Another tropane alkaloid with distinct anticholinergic properties.

Properties

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

methyl (1S,2R,3S,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14+,15-;/m1./s1

InChI Key

PIQVDUKEQYOJNR-OYEKJGGTSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.